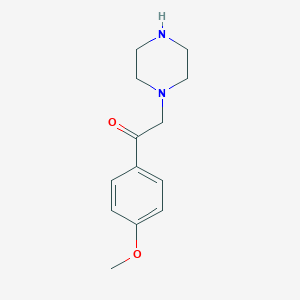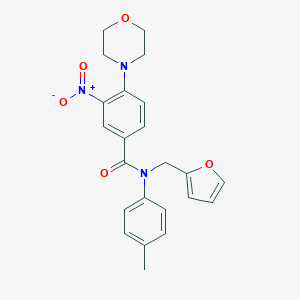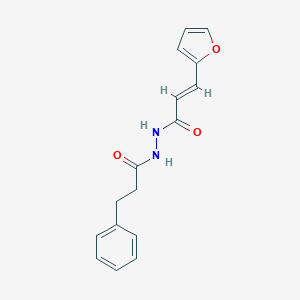![molecular formula C14H17NO4S3 B362475 Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate CAS No. 537680-88-9](/img/structure/B362475.png)
Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a thiolane ring, and a carbamothioylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate typically involves multiple steps:
Formation of the benzoate ester: This can be achieved by esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the thiolane ring: The thiolane ring can be introduced through a nucleophilic substitution reaction, where a suitable thiolane precursor reacts with the benzoate ester.
Addition of the carbamothioylsulfanyl group: This step involves the reaction of the intermediate compound with a carbamothioylsulfanyl reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiolane ring and carbamothioylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group or the thiolane ring, leading to the formation of alcohols or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoate ring or the thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or thiols.
科学研究应用
Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein modification, and as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. The thiolane ring and carbamothioylsulfanyl group play crucial roles in these interactions, often through the formation of disulfide bonds or other covalent modifications.
相似化合物的比较
Similar Compounds
- Methyl 4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzoic acid
- Methyl 4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzoate
Uniqueness
Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate is unique due to the presence of the carbamothioylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological targets are required.
属性
IUPAC Name |
methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S3/c1-19-13(16)11-4-2-10(3-5-11)8-21-14(20)15-12-6-7-22(17,18)9-12/h2-5,12H,6-9H2,1H3,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISGUKMKDYJASN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC(=S)NC2CCS(=O)(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B362394.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B362395.png)



![[(2,7-Disulfamoylfluoren-9-ylidene)amino]urea](/img/structure/B362414.png)





![Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362456.png)


